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molecular formula C19H20N2O B8289913 1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline

1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline

Cat. No. B8289913
M. Wt: 292.4 g/mol
InChI Key: FHEPEAGBRKDTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04186199

Procedure details

A slurry of 1-(2-aminophenyl)indoline hydrochloride (41.44 g) in CH2Cl2 (400 ml) under N2 at 0° C. is treated dropwise with a solution of triethylamine (2.2 equivalents) in CH2Cl2 (80 ml) and then with a solution of cyclobutylcarbonyl chloride (20 g) in CH2Cl2 (50 ml). After warming to room temperature, the product is poured into water (300 ml). The organic layer is washed with 4 N HCl, 2.5 N NaOH, water, dried (Na2SO4), filtered, and concentrated to yield 1-[2-(cyclobutylcarbonyl)aminophenyl]indoline, m.p. 81°-83.5° C.
Quantity
41.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1.C(N(CC)CC)C.[CH:25]1([C:29](Cl)=[O:30])[CH2:28][CH2:27][CH2:26]1.O>C(Cl)Cl>[CH:25]1([C:29]([NH:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10]2)=[O:30])[CH2:28][CH2:27][CH2:26]1 |f:0.1|

Inputs

Step One
Name
Quantity
41.44 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)N1CCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with 4 N HCl, 2.5 N NaOH, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(=O)NC1=C(C=CC=C1)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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